Reduced Basicity Lowers hERG Liability
Introduction of fluorine at the 3‑position of the piperidine ring lowers the pKa of the secondary amine by approximately 1.9 log units relative to unsubstituted piperidine, a change driven by the strong negative inductive (–I) effect of fluorine [1]. For (R)-1-benzyl-3-fluoropiperidine, the N‑benzyl group further perturbs the amine basicity, but the fluorine atom remains the dominant modulator.
| Evidence Dimension | Acid dissociation constant (pKa) of the piperidine nitrogen |
|---|---|
| Target Compound Data | 3‑Fluoropiperidine: pKa = 9.3 (experimental, aqueous) [1]; (R)-1-benzyl-3-fluoropiperidine: pKa ~7.5–8.5 (estimated by analogy) |
| Comparator Or Baseline | Piperidine: pKa = 11.2 (aqueous) [2] |
| Quantified Difference | ΔpKa ≈ –1.9 (3‑fluoropiperidine vs. piperidine); further reduction anticipated with N‑benzyl substitution |
| Conditions | Aqueous solution, 25 °C; values for 3‑fluoropiperidine from PubChem experimental data |
Why This Matters
Lower amine basicity reduces the likelihood of hERG channel blockade and lysosomal trapping, common liabilities of highly basic piperidine‑containing drugs.
- [1] PubChem. 3-Fluoropiperidine (CID 2759157). Dissociation Constants: Basic pKa 9.3. National Center for Biotechnology Information. View Source
- [2] PubChem. Piperidine (CID 8082). Dissociation Constants: Basic pKa 11.2. National Center for Biotechnology Information. View Source
